1-[(Cyclopropylamino)methyl]cyclopentan-1-ol
Description
1-[(Cyclopropylamino)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a cyclopropylamine-substituted methyl group at the 1-position of the cyclopentane ring. The compound combines a strained cyclopropyl group (a three-membered ring with high ring strain) and a secondary amine, which may confer unique reactivity and physicochemical properties.
Properties
IUPAC Name |
1-[(cyclopropylamino)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)7-10-8-3-4-8/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDADXWBPCMKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol typically involves the introduction of the cyclopropylamino group onto a cyclopentanone or cyclopentanol scaffold through reductive amination or related amination reactions. The key steps include:
- Formation of an imine or iminium intermediate by condensation of cyclopentanone derivatives with cyclopropylamine or its protected forms.
- Reduction of the imine to the corresponding amine.
- Possible protection/deprotection steps to control selectivity and yield.
Detailed Preparation Methods
Reductive Amination Route
This is the most common and scalable approach for synthesizing 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol.
Alternative Synthetic Routes
Cyclopropylmethylation of Cyclopentan-1-ol Derivatives
- Starting from cyclopentan-1-ol, the hydroxyl group can be activated (e.g., as a tosylate or mesylate), followed by nucleophilic substitution with cyclopropylamine or its derivatives.
- This route requires careful control to avoid side reactions and may involve protecting groups for the amine.
Use of Cyclopropylmethyl Halides
Research Findings and Optimization
Catalyst and Solvent Effects
Reaction Yields and Purity
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Solvents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone + Cyclopropylamine | Lewis acid (e.g., B(OiPr)3), NaBH3CN | THF, isopropanol | 80-90 | High yield, scalable, mild conditions | Requires careful control of reduction |
| Alkylation of Activated Cyclopentanol | Cyclopentan-1-ol tosylate + Cyclopropylamine | Base (e.g., NaH) | Polar aprotic solvents | 60-75 | Direct substitution | Possible side reactions, lower selectivity |
| Cyclopropylmethyl Halide Alkylation | Cyclopentan-1-ol + Cyclopropylmethyl halide | Base, heat | Toluene, THF | 50-70 | Simple reagents | Rearrangements, purification challenges |
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
1-[(Cyclopropylamino)methyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol and its analogs:
Notes:
- *Calculated molecular weight for 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol assumes C9H17NO.
Pharmacological and Industrial Relevance
- Benzylamino and Methylamino Analogs: These compounds are intermediates in drug discovery. For example, benzylamino derivatives are explored for CNS-targeting molecules due to their ability to cross the blood-brain barrier .
- Aminobutyl Derivative: Highlighted for its role in synthesizing novel antidepressants and antiviral agents, leveraging its amine functionality for receptor binding .
- Hydroxymethyl Derivative : Utilized in polymer chemistry and as a chiral resolving agent in asymmetric synthesis .
Research Findings and Gaps
- Stability Concerns: Cyclopropyl groups are prone to ring-opening under acidic or oxidative conditions, which may limit the shelf life of 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol compared to benzyl- or methyl-substituted derivatives.
- Data Limitations: Direct pharmacological data for 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol is absent in the evidence. Further studies on its metabolic stability, toxicity, and synthetic scalability are needed.
Biological Activity
1-[(Cyclopropylamino)methyl]cyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an amino methyl moiety, linked to a cyclopentanol framework. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.
Structural Formula
Pharmacological Potential
Research indicates that 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol exhibits various biological activities, including:
- Antiplatelet Activity : Similar compounds have shown significant antiplatelet effects, suggesting potential applications in cardiovascular therapies. For example, ticagrelor analogs have demonstrated comparable mechanisms of action, indicating that modifications in cyclopropyl structures can maintain or enhance efficacy against platelet aggregation .
- Antimicrobial Properties : Some derivatives have been evaluated for antibacterial activity against gram-positive bacteria. The presence of the cyclopropyl group may enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their effectiveness .
The precise mechanism through which 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in platelet aggregation and bacterial cell wall synthesis.
Study 1: Antiplatelet Activity
In a comparative study involving ticagrelor analogs, the compound was assessed for its ability to inhibit ADP-induced platelet aggregation. Results indicated that modifications at the cyclopropyl position significantly influenced the antiplatelet activity, with some analogs displaying enhanced potency .
Study 2: Antimicrobial Evaluation
Another study focused on the antibacterial properties of related compounds. The results showed that certain derivatives maintained significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting effective bactericidal action .
Table 1: Biological Activity Summary
| Compound | Activity Type | IC50/MIC (μM) | Reference |
|---|---|---|---|
| 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol | Antiplatelet | TBD | |
| Ticagrelor Analog | Antiplatelet | 0.5 | |
| Cyclopropyl Derivative | Antibacterial | 0.9 |
Table 2: Structural Modifications and Their Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
